molecular formula C9H6ClNO B035255 3-Chloro-1H-indole-2-carbaldehyde CAS No. 110912-15-7

3-Chloro-1H-indole-2-carbaldehyde

Cat. No. B035255
M. Wt: 179.6 g/mol
InChI Key: IHPBJLYJOIUBDY-UHFFFAOYSA-N
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Description

3-Chloro-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family, characterized by the presence of a chloro group attached to the indole ring. Indole derivatives are of significant interest due to their widespread applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives, including 3-Chloro-1H-indole-2-carbaldehyde, can be achieved through various catalytic and non-catalytic methods. Notably, gold-catalyzed cycloisomerizations have been reported to efficiently produce 1H-indole-2-carbaldehydes (Prasath Kothandaraman et al., 2011). Another approach involves the reaction of 2-chloroindole-3-carbaldehyde with epibromohydrin, leading to the formation of various indole skeletons through tandem processes (K. F. Suzdalev et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-indole-2-carbaldehyde is characterized by a chloro group at the third position and a formyl group at the second position on the indole ring. This configuration influences its reactivity and the types of chemical reactions it can undergo. The structure has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction in related compounds (Natalia I. Vikrischuk et al., 2016).

Chemical Reactions and Properties

Indole derivatives, including 3-Chloro-1H-indole-2-carbaldehyde, undergo a range of chemical reactions. These reactions can lead to the formation of complex heterocyclic structures, demonstrating the compound's versatility as a synthetic intermediate. For example, reactions with epihalogenohydrins can result in the formation of oxazolo[3,2-a]indole skeletons, showcasing the compound's reactivity towards cyclization and nucleophilic substitution reactions (K. F. Suzdalev et al., 2011).

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a product .
    • Method : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . The specific methods of application or experimental procedures would depend on the particular MCR being performed.
    • Results : This review highlights the recent applications of “3-Chloro-1H-indole-2-carbaldehyde” in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
  • Synthesis of Indole Phytoalexin Cyclobrassinon

    • Field : Organic Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of indole phytoalexin cyclobrassinon .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of indole phytoalexin cyclobrassinon would be determined through various analytical techniques such as NMR, IR, and mass spectrometry .
  • Synthesis of Erucalexin

    • Field : Organic Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is also used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of erucalexin would be determined through various analytical techniques such as NMR, IR, and mass spectrometry .
  • Synthesis of N-Cyclohexylthiosemicarbazone Derivative

    • Field : Organic Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of its N-cyclohexylthiosemicarbazone derivative .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of its N-cyclohexylthiosemicarbazone derivative would be determined through various analytical techniques such as NMR, IR, and mass spectrometry .
  • Inhibitors of the Dengue Virus Protease

    • Field : Medicinal Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of inhibitors of the Dengue virus protease would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their antiviral activity .
  • Analgesic Agents

    • Field : Medicinal Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of analgesic agents .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of analgesic agents would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their analgesic activity .
  • Hypoglycemic Agents

    • Field : Medicinal Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of hypoglycemic agents .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of hypoglycemic agents would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their hypoglycemic activity .
  • Tryptophan Dioxygenase Inhibitors

    • Field : Medicinal Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of tryptophan dioxygenase inhibitors .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of tryptophan dioxygenase inhibitors would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their inhibitory activity .
  • Pyridyl-ethenyl-indoles as Potential Anticancer Immunomodulators

    • Field : Medicinal Chemistry
    • Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
    • Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of pyridyl-ethenyl-indoles would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their anticancer and immunomodulatory activity .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives have been used in multicomponent reactions from the period, 2014 to 2021 . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

3-chloro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPBJLYJOIUBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354661
Record name 3-Chloro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-indole-2-carbaldehyde

CAS RN

110912-15-7
Record name 3-Chloro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Sayed, AM Kamal El‐Dean, M Ahmed… - Journal of the …, 2019 - Wiley Online Library
… compound 4-(3-chloro-1H-indol-2-yl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (2) was obtained by the reaction of compound 3-chloro-1H-indole-2-carbaldehyde 1 with …
Number of citations: 19 onlinelibrary.wiley.com
M Sayed, AM Kamal El-Dean, M Ahmed… - Synthetic …, 2018 - Taylor & Francis
… Herein, some new indole derivatives containing heterocyclic moieties were synthesized using 3-chloro-1H-Indole-2-carbaldehyde (1) as a starting material, then allowed to react with …
Number of citations: 64 www.tandfonline.com
M Sayed, AM Kamal El‐Dean, M Ahmed… - Journal of …, 2018 - Wiley Online Library
… , and investigate antimicrobial and anti-inflammatory activities of some new indolyl chalcones and their derivatives starting from compound 3-chloro-1H-indole-2-carbaldehyde to give …
Number of citations: 18 onlinelibrary.wiley.com
S Salahi, M Ghandi, A Abbasi - Journal of Heterocyclic …, 2019 - Wiley Online Library
… 1-(2-chloroethyl)-3-chloro-1H-indole-2-carbaldehyde 3b was … bromoroethyl)-3-chloro-1H-indole-2-carbaldehyde 3a, which … )-3-chloro-1H-indole-2-carbaldehyde 3a furnishes 5a and …
Number of citations: 7 onlinelibrary.wiley.com
M Ashram, A Al-Mustafa, WA Al-Zereini… - … für Naturforschung B, 2021 - degruyter.com
… The synthesis of compounds 8–23 involved the condensation of 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde 28 and its derivatives 29–31 with ethylenediamine, 2-…
Number of citations: 5 www.degruyter.com
M Sayed, KED AM, M Ahmed, R Hassanien - Eur. Chem. Bull, 2017
Number of citations: 16
A Abozeed, M Sayed, O Younis, MS Tolba… - Optical Materials, 2022 - Elsevier
… The studied compound was prepared by condensation of 3-chloro-1H-indole-2-carbaldehyde (1.1 g, 6 mmol) and 4-Aminophenol (0.65 g, 6 mmol) in the presence of a catalytic amount …
Number of citations: 12 www.sciencedirect.com
AIA Soliman, M Sayed, MM Elshanawany, O Younis… - ACS …, 2022 - ACS Publications
… To begin this study, aniline 2 was used as the model amine substrate for the reaction with 3-chloro-1H-indole-2-carbaldehyde (1) and EtOH as a solvent. No products were detected in …
Number of citations: 15 pubs.acs.org
N Almutlaq, MM Elshanawany, M Sayed, O Younis… - Current Applied …, 2023 - Elsevier
… Compound 3-chloro-1H-indole-2-carbaldehyde, as a starting material, was obtained as published previously [38]. In the presence of piperidine as a homogeneous organic base catalyst…
Number of citations: 5 www.sciencedirect.com
M Sayed, AMK El-Dean, M Ahmed, R Hassaniena - 2018 - researchgate.net
… The precursor indolyl chalcone 2a–d was prepared by reaction of 3-chloro-1H-indole-2-carbaldehyde 1 with different ketones. Then, compounds 3b–d, 4, and 5a–d have been …
Number of citations: 0 www.researchgate.net

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